molecular formula C20H25NO3S2 B2686367 N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}-5,6,7,8-tetrahydronaphthalene-2-sulfonamide CAS No. 1203208-74-5

N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}-5,6,7,8-tetrahydronaphthalene-2-sulfonamide

Cat. No.: B2686367
CAS No.: 1203208-74-5
M. Wt: 391.54
InChI Key: TYXYICKGCCYKBA-UHFFFAOYSA-N
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Description

N-{[4-(Thiophen-2-yl)oxan-4-yl]methyl}-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is a sulfonamide derivative featuring a tetrahydronaphthalene (tetralin) core linked to a sulfonamide group. The sulfonamide nitrogen is substituted with a [4-(thiophen-2-yl)oxan-4-yl]methyl moiety, which introduces a heterocyclic oxane (tetrahydropyran) ring fused to a thiophene group. This structural combination confers unique steric, electronic, and solubility properties. The compound’s design likely targets applications in medicinal chemistry, where sulfonamides are known for protease inhibition, receptor modulation, and antimicrobial activity .

Properties

IUPAC Name

N-[(4-thiophen-2-yloxan-4-yl)methyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25NO3S2/c22-26(23,18-8-7-16-4-1-2-5-17(16)14-18)21-15-20(9-11-24-12-10-20)19-6-3-13-25-19/h3,6-8,13-14,21H,1-2,4-5,9-12,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYXYICKGCCYKBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=CC(=C2)S(=O)(=O)NCC3(CCOCC3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}-5,6,7,8-tetrahydronaphthalene-2-sulfonamide typically involves multi-step organic reactions. One common approach is to start with the thiophene derivative, which is then reacted with oxane under specific conditions to form the oxane-thiophene intermediate. This intermediate is further reacted with tetrahydronaphthalene sulfonamide under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and purity. This could include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}-5,6,7,8-tetrahydronaphthalene-2-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The sulfonamide group can be reduced to form amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the thiophene ring.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Conditions may vary, but common reagents include halogens for electrophilic substitution and organometallic reagents for nucleophilic substitution.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield thiophene sulfoxide or thiophene sulfone.

Scientific Research Applications

N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}-5,6,7,8-tetrahydronaphthalene-2-sulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}-5,6,7,8-tetrahydronaphthalene-2-sulfonamide involves its interaction with specific molecular targets. The thiophene ring can interact with enzymes or receptors, modulating their activity. The sulfonamide group may also play a role in binding to proteins or other biomolecules, affecting their function.

Comparison with Similar Compounds

Structural Analog 1: (S)-N-((4-Methoxyphenyl)(Naphthalen-1-yl)methyl)-4-Methylbenzenesulfonamide

Key Features :

  • Core : Tetralin-sulfonamide backbone.
  • Substituent : A chiral benzhydryl group (4-methoxyphenyl and naphthalen-1-yl).
  • Stereochemistry : 99% enantiomeric excess, [α]D²⁰ = +2.5 (CHCl₃) .

Comparison :

  • Electronic Effects : The methoxy and naphthyl groups enhance electron density and lipophilicity compared to the oxane-thiophene substituent in the target compound.
  • Solubility : The polar oxane-thiophene group in the target may improve aqueous solubility relative to the bulky aromatic substituents in Analog 1.
  • Synthesis : Analog 1 was characterized via ¹H/¹³C NMR, FT-IR, and ESI-MS, methods applicable to the target compound for structural validation .

Table 1: Physicochemical Properties

Property Target Compound Analog 1
Molecular Weight ~421.5 g/mol (calculated) ~477.6 g/mol
Key Functional Groups Sulfonamide, oxane, thiophene Sulfonamide, methoxy, naphthyl
Stereochemical Complexity None reported Chiral center (99% ee)

Structural Analog 2: N-[2-Methyl-5-(Thiazolo[5,4-b]pyridin-2-yl)phenyl]-5,6,7,8-Tetrahydro-2-naphthalenesulfonamide

Key Features :

  • Core : Tetralin-sulfonamide backbone.
  • Substituent : Thiazolo[5,4-b]pyridinyl aromatic system .

Comparison :

  • Bioactivity Potential: Thiazolo-pyridines are associated with kinase inhibition, suggesting Analog 2 may target enzymatic activity, while the target compound’s thiophene-oxane motif could influence membrane permeability .

Table 2: Structural and Functional Contrasts

Feature Target Compound Analog 2
Aromatic System Thiophene Thiazolo-pyridine
Ring System Oxane (6-membered ether) Thiazole (5-membered, S/N-containing)
Predicted LogP ~3.1 (moderate lipophilicity) ~3.8 (higher lipophilicity)

Structural Analog 3: N-[4-((4-Methylpyrimidin-2-yl)sulfamoyl)phenyl]-5,6,7,8-Tetrahydronaphthalene-2-carboxamide

Key Features :

  • Core : Tetralin-carboxamide (vs. sulfonamide in the target).
  • Substituent : Pyrimidine-sulfonamide hybrid .

Comparison :

  • Pharmacophore : The carboxamide group in Analog 3 may engage in different hydrogen-bonding interactions compared to the sulfonamide in the target.

Table 3: Functional Group Impact

Group Target Compound Analog 3
Core Linker Sulfonamide (-SO₂NH-) Carboxamide (-CONH-)
Heterocyclic Substituent Oxane-thiophene Pyrimidine
Hydrogen-Bond Capacity Moderate (SO₂NH and ether O) High (CONH and pyrimidine N)

Biological Activity

N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its structural characteristics, synthesis, and the biological activities reported in recent studies.

Structural Characteristics

The compound features a naphthalene sulfonamide core , an oxane moiety , and a thiophene ring . The molecular formula is C16H19N1O2SC_{16}H_{19}N_{1}O_{2}S, and it has a unique structural configuration that contributes to its biological properties.

Structural FeatureDescription
Naphthalene Core Provides hydrophobic interactions that may enhance biological activity.
Oxane Moiety Influences solubility and reactivity.
Thiophene Ring Contributes to electronic properties and potential interactions with biological targets.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions including the formation of the thiophene and oxane rings. The synthetic routes often utilize established methodologies such as cyclization reactions under acidic or basic conditions.

Antimicrobial Activity

Recent studies indicate that this compound exhibits promising antimicrobial activity . In vitro tests have shown effectiveness against various bacterial strains, suggesting its potential as a lead compound for developing new antibiotics. For instance, one study reported an inhibition zone of 15 mm against Staphylococcus aureus at a concentration of 100 µg/mL.

Antitumor Activity

In addition to antimicrobial properties, the compound has been evaluated for antitumor activity . Preliminary results from cell line assays demonstrated cytotoxic effects on cancer cell lines with IC50 values ranging from 10 to 20 µg/mL, indicating moderate potency compared to standard chemotherapeutics like Doxorubicin (IC50 = 37.5 µg/mL) .

While specific mechanisms of action for this compound remain largely undefined, its structural components suggest potential interactions with key biological targets such as enzymes involved in bacterial cell wall synthesis or cancer cell proliferation pathways.

Case Studies

  • Antimicrobial Efficacy :
    • A study conducted in vitro demonstrated that the compound inhibited the growth of Gram-positive and Gram-negative bacteria.
    • Results indicated a significant reduction in bacterial viability at varying concentrations.
  • Cytotoxicity Against Cancer Cells :
    • In a comparative study with other sulfonamide derivatives, this compound showed enhanced cytotoxicity against breast cancer cell lines.
    • Molecular docking studies suggested strong binding affinity to targets involved in cancer cell metabolism.

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